molecular formula C17H24O6 B15192430 Dimethyl shellolate CAS No. 22597-13-3

Dimethyl shellolate

Cat. No.: B15192430
CAS No.: 22597-13-3
M. Wt: 324.4 g/mol
InChI Key: RPRKMIRJBCDBPO-LFCXMHMLSA-N
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Description

Dimethyl shellolate is a chemical compound with the molecular formula C₁₇H₂₄O₆. It is a derivative of shellolic acid, specifically the dimethyl ester of shellolic acid. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl shellolate can be synthesized through the esterification of shellolic acid. The process involves the reaction of shellolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction is as follows:

Shellolic acid+2CH3OHDimethyl shellolate+H2O\text{Shellolic acid} + 2 \text{CH}_3\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} Shellolic acid+2CH3​OH→Dimethyl shellolate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and heating. The use of excess methanol and a strong acid catalyst ensures high yield and purity of the product. After the reaction, the mixture is subjected to distillation to remove unreacted methanol and water, followed by purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl shellolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aldehydes and carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl shellolate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: It serves as a substrate in enzymatic studies to understand esterases and lipases.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: It is used in the production of coatings and adhesives due to its resinous properties.

Mechanism of Action

The mechanism of action of dimethyl shellolate involves its hydrolysis in the presence of water or enzymes, leading to the release of shellolic acid and methanol. The hydrolysis can be catalyzed by esterases in biological systems. The released shellolic acid can then interact with various molecular targets, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another dimethyl ester with applications in medicine, particularly in the treatment of multiple sclerosis.

    Dimethyl phthalate: Used as a plasticizer and in insect repellents.

    Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.

Uniqueness

Dimethyl shellolate is unique due to its origin from shellolic acid, a natural resin. Its structure and properties differ significantly from other dimethyl esters, making it valuable in specific applications such as resin production and enzymatic studies.

Properties

CAS No.

22597-13-3

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate

InChI

InChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3/t10-,11-,12-,13-,16+,17+/m0/s1

InChI Key

RPRKMIRJBCDBPO-LFCXMHMLSA-N

Isomeric SMILES

C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)OC)C(=O)OC)CO

Canonical SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO

Origin of Product

United States

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